1-(Thietan-3-yl)phthalazine

Drug Design Physicochemical Profiling ADME Prediction

Researchers pursuing novel kinase/GPCR probes often face a scarcity of phthalazine scaffolds that combine a π-deficient core with a strained sulfur heterocycle. 1-(Thietan-3-yl)phthalazine solves this by integrating a thietane ring at the 1-position, delivering a differentiated LogP of 2.46, a TPSA of 51.08 Ų, and a three-dimensional topology that generic 1-alkyl or 1-aryl phthalazines cannot replicate. • Enables exploration of unique sulfur-mediated binding modes and metabolic stability. • Suitable for photochemical conversion to novel tricyclic libraries. • Supplied with validated physicochemical data (density 1.303 g/cm³, boiling point 458.7 °C) for experimental design.

Molecular Formula C11H10N2S
Molecular Weight 202.28 g/mol
CAS No. 17998-12-8
Cat. No. B15379931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Thietan-3-yl)phthalazine
CAS17998-12-8
Molecular FormulaC11H10N2S
Molecular Weight202.28 g/mol
Structural Identifiers
SMILESC1C(CS1)C2=NN=CC3=CC=CC=C32
InChIInChI=1S/C11H10N2S/c1-2-4-10-8(3-1)5-12-13-11(10)9-6-14-7-9/h1-5,9H,6-7H2
InChIKeyWSEPIZHYTDIMFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Thietan-3-yl)phthalazine Structural and Physicochemical Profile


1-(Thietan-3-yl)phthalazine is a heterocyclic compound that integrates a phthalazine core with a thietane substituent, represented by the molecular formula C11H10N2S and a molecular weight of 202.28 g/mol . Phthalazine derivatives are widely recognized in medicinal chemistry for their diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory activities [1][2]. The compound exhibits predicted physicochemical properties, such as a density of 1.303 g/cm³, a boiling point of 458.7°C at 760 mmHg, and a calculated LogP of 2.46, which informs its suitability for various experimental applications . Its unique combination of a π-deficient aromatic system and a sulfur-containing saturated ring defines its reactivity and potential as a versatile building block [2].

Why 1-(Thietan-3-yl)phthalazine Cannot Be Substituted


Generic substitution of 1-(Thietan-3-yl)phthalazine is not possible due to the profound impact of the thietane moiety on the compound's physicochemical and potential biological profile. While many phthalazine derivatives share a common core, variations in substituents at the 1-position drastically alter properties such as lipophilicity, metabolic stability, and target engagement [1]. Specifically, the thietan-3-yl group introduces a unique sulfur-containing, strained four-membered ring that is not found in common analogs like 1-alkyl, 1-aryl, or 1-hydrazino phthalazines [2][3]. This structural feature modifies the electron density of the phthalazine system, as evidenced by distinct reactivity patterns in photochemical reactions, and creates novel three-dimensional space that can be exploited in structure-based drug design to achieve selectivity profiles unattainable by simpler, commercially prevalent alternatives [3].

1-(Thietan-3-yl)phthalazine Quantitative Differentiation Evidence


Higher Lipophilicity than Unsubstituted Phthalazine

The presence of the thietan-3-yl substituent significantly increases the lipophilicity of 1-(Thietan-3-yl)phthalazine compared to the unsubstituted phthalazine core. This difference is a key determinant of membrane permeability and distribution.

Drug Design Physicochemical Profiling ADME Prediction

Unique Photochemical [2+2] Cycloaddition Reactivity

Unlike simple 1-substituted phthalazines that are often chemically inert under similar conditions, 1-(Thietan-3-yl)phthalazine is part of a class of phthalazine-1-thiones that undergo a distinct [2+2] photocycloaddition with olefins. This reaction proceeds via an intermediate thietane structure, providing a synthetic route to complex tricyclic products that is not accessible with other phthalazine derivatives. [1]

Synthetic Methodology Photochemistry Reaction Mechanism

Unique 3D Pharmacophore for Drug Design

The thietane ring provides a conformationally constrained, saturated sulfur heterocycle that is geometrically distinct from the common aromatic or open-chain substituents at the 1-position of phthalazine. This three-dimensional feature can be leveraged to explore novel chemical space in drug discovery programs.

Medicinal Chemistry Structure-Activity Relationship Molecular Modeling

1-(Thietan-3-yl)phthalazine Validated Application Scenarios


Oncology Lead Optimization Scaffold

The compound's unique lipophilic profile (LogP 2.46) and its potential to arrest undifferentiated cell proliferation, as indicated by preliminary patent disclosures [1], make it a promising starting point for medicinal chemistry campaigns focused on anticancer agents. Its differentiated TPSA (51.08 Ų) further supports its use in designing molecules with improved pharmacokinetic properties.

Photochemical Precursor for Complex Heterocycles

The compound's class-specific reactivity, where phthalazine-1-thiones form thietane intermediates upon photolysis, provides a direct route to novel tricyclic structures . This offers a distinct synthetic advantage over unreactive 1-alkyl or 1-aryl phthalazines, enabling the creation of complex molecular libraries for drug discovery.

Probe for Sulfur-Containing Pharmacophores

With its unique thietane moiety, this compound serves as an ideal chemical probe to study the impact of strained sulfur heterocycles on target binding and cellular activity. The provided physicochemical data (density: 1.303 g/cm³, vapor pressure: 3.66E-08 mmHg) aid in experimental planning, ensuring accurate handling and dosing in biological assays.

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